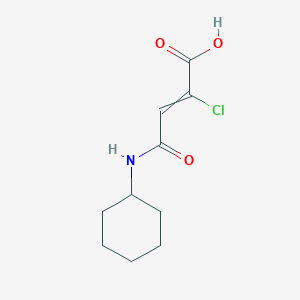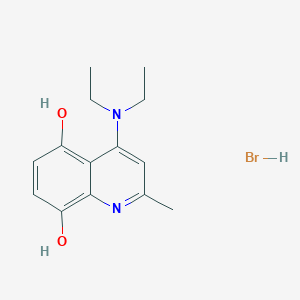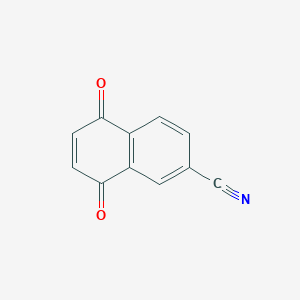![molecular formula C10H10N4O2 B14377517 2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid CAS No. 88282-00-2](/img/structure/B14377517.png)
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure, which includes a benzimidazole ring fused with a hydrazone moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the hydrazone and propanoic acid functionalities . Common reagents used in these reactions include aldehydes, formic acid, and various catalysts to facilitate the condensation and subsequent transformations .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone moiety, leading to different hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield hydrazine derivatives .
Scientific Research Applications
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The hydrazone moiety can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
Uniqueness
2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid is unique due to its combined benzimidazole and hydrazone functionalities, which provide a broad spectrum of biological activities and make it a versatile compound for various applications .
Properties
CAS No. |
88282-00-2 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6(9(15)16)13-14-10-11-7-4-2-3-5-8(7)12-10/h2-5H,1H3,(H,15,16)(H2,11,12,14) |
InChI Key |
FORYIVGYBMHDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


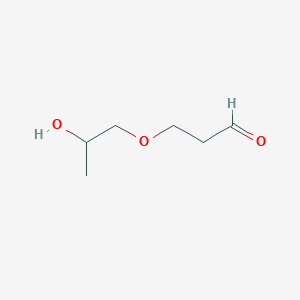
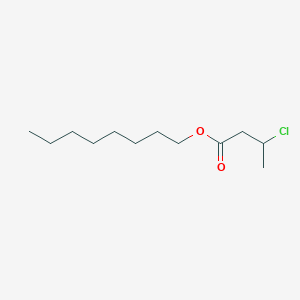

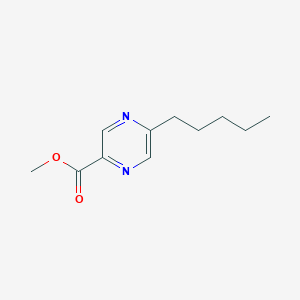
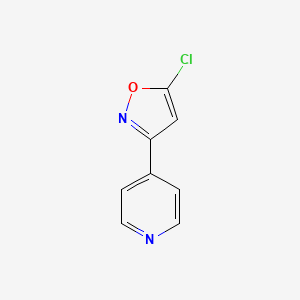
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)
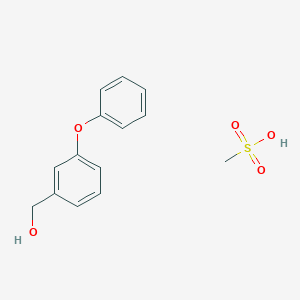
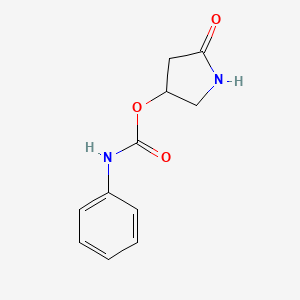
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
